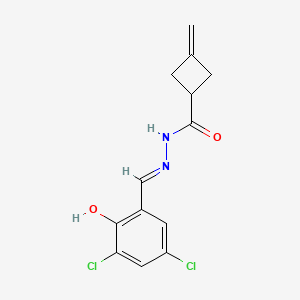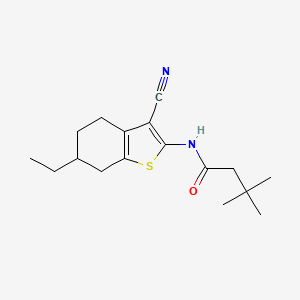![molecular formula C23H18N2O2 B6006036 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide, also known as NPB, is a chemical compound that has been widely studied for its potential use in scientific research. NPB belongs to a class of compounds known as benzamides, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide is not fully understood, but it is believed to involve several different pathways. One of the primary mechanisms of action is through the activation of the Nrf2/ARE pathway, which is responsible for regulating the body's response to oxidative stress. 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has also been shown to inhibit the activity of several different enzymes involved in cancer cell growth, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has a variety of biochemical and physiological effects, depending on the specific application. In the field of neuroscience, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to protect against neuronal cell death induced by oxidative stress, as well as to improve cognitive function in animal models of Alzheimer's disease. In cancer research, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide in lab experiments is its versatility. 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to have a wide range of biological activities, making it useful for a variety of different applications. Additionally, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide in lab experiments. For example, the mechanism of action of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide is not fully understood, which can make it difficult to interpret experimental results. Additionally, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has not yet been extensively studied in humans, which limits its potential for clinical applications.
Orientations Futures
There are several future directions for research on 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide. One area of research is in the field of neuroscience, where 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has shown promise as a potential treatment for Alzheimer's disease. Additional studies are needed to further explore the neuroprotective effects of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide and to determine the optimal dosages and administration methods. Another area of research is in the field of cancer research, where 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to inhibit the growth of several different types of cancer cells. Further studies are needed to explore the potential of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide as a cancer treatment, as well as to determine the optimal dosages and administration methods. Finally, additional studies are needed to further explore the mechanism of action of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide, which could lead to the development of new drugs with even greater biological activity.
Méthodes De Synthèse
The synthesis of 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide involves several steps, starting with the reaction of 3-pyridinecarboxaldehyde with 4-aminobenzonitrile to form 4-(3-pyridyl)benzonitrile. This intermediate is then reacted with 1-naphthol to form the final product, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide. The yield of this reaction is typically around 60-70%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to have neuroprotective effects. Specifically, 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has been shown to protect against neuronal cell death induced by oxidative stress, as well as to improve cognitive function in animal models of Alzheimer's disease. 4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide has also been studied for its potential use in cancer research, where it has been shown to inhibit the growth of several different types of cancer cells.
Propriétés
IUPAC Name |
4-(naphthalen-1-yloxymethyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-23(25-20-7-4-14-24-15-20)19-12-10-17(11-13-19)16-27-22-9-3-6-18-5-1-2-8-21(18)22/h1-15H,16H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUQPUQUFRSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(naphthalen-1-yloxy)methyl]-N-(pyridin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-3-methyl-1H-indole](/img/structure/B6005964.png)
![N-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005972.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)


![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)

![methyl 4-{[2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B6006018.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)